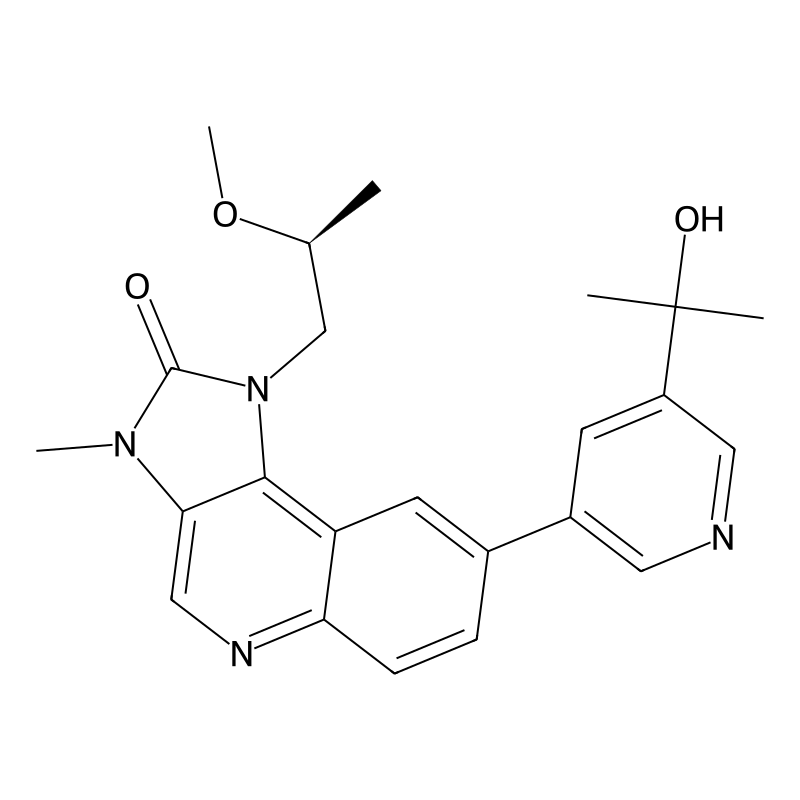

Samotolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Clinical Development and Trial Outcomes

Samotolisib was investigated in multiple Phase I and II clinical trials for various advanced solid tumors. The following table outlines key clinical trials and their outcomes, which ultimately led to its discontinuation from oncology development.

| Indication | Phase | Status | Key Details / Outcomes |

|---|---|---|---|

| Advanced Solid Tumors [1] | Phase 1 | Completed | Established dosing; found generally well-tolerated [1]. |

| Metastatic Castration-Resistant Prostate Cancer [1] | Phase 2 | Completed | Evaluated in combination with enzalutamide [1]. |

| Recurrent Endometrial Cancer [2] [1] | Phase 2 | Completed | Status completed as of March 2022 [2]. |

| Metastatic Triple-Negative Breast Carcinoma [1] | Phase 2 | Discontinued | Development stopped as of September 2019 [1]. |

| Metastatic Non-Small Cell Lung Cancer [2] [1] | Phase 2 | Discontinued | Development stopped as of July 2015 [1]. |

| Pancreatic Cancer [2] | Phase 2 | Discontinued | Development stopped [2]. |

Non-Oncological Research Application

Despite discontinuation in oncology, recent research has identified a promising application for this compound in cell therapy manufacturing. A 2025 study found it can improve the efficiency of CRISPR/Cas9 gene editing [3].

- Protocol Detail: Researchers used this compound to inhibit DNA-dependent protein kinase (DNA-PK), which significantly increased the knock-in efficiency of a tumor-specific T-cell receptor (TCR) into the TRAC locus of primary human T cells [3].

- Advantage: This process is Good Manufacturing Practice (GMP)-compatible. The use of this compound did not negatively impact T-cell viability, phenotype, expansion, or antitumor function, enabling the generation of a potent T-cell product for clinical use [3].

The diagram below illustrates this experimental workflow.

Mechanism of Action and Pathway

This compound acts as a dual inhibitor, simultaneously targeting key components in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This pathway is frequently dysregulated in cancer [4].

The flow diagram below summarizes the signaling pathway and this compound's role.

Conclusion

References

- 1. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

- 2. - Eli Lilly and Company - AdisInsight this compound [adisinsight.springer.com]

- 3. DNA-dependent protein kinase inhibitors PI-103 and ... [sciencedirect.com]

- 4. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT/ ... [mdpi.com]

PI3K AKT mTOR signaling pathway overview

Core Pathway Components and Mechanism

The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved intracellular transduction network that regulates critical cellular processes, including survival, growth, proliferation, metabolism, and immune responses [1] [2]. Its core signaling mechanism is outlined below.

Diagram of the core PI3K/AKT/mTOR signaling cascade and its key negative regulator, PTEN.

The pathway initiates when growth factors (e.g., EGF, VEGF, IGF) bind to Receptor Tyrosine Kinases (RTKs) on the cell surface [2] [3]. This binding induces dimerization and autophosphorylation of RTKs, recruiting and activating PI3K (Phosphoinositide 3-kinase) [1] [3].

Activated PI3K, a heterodimer of regulatory p85 and catalytic p110 subunits, phosphorylates the membrane lipid PIP2 to generate the second messenger PIP3 [2] [3]. PIP3 recruits AKT and PDK1 to the membrane. AKT is fully activated through phosphorylation by PDK1 and the mTORC2 complex [2].

Activated AKT phosphorylates numerous downstream substrates. A key node is the activation of mTORC1, primarily achieved through AKT-mediated inhibition of the TSC1/TSC2 complex [2]. Activated mTORC1 promotes mRNA translation, lipid and nucleotide synthesis, and inhibits autophagy, thereby driving cell growth and proliferation [4].

The tumor suppressor PTEN is the primary negative regulator, dephosphorylating PIP3 back to PIP2, thus terminating the signal [1].

Dysregulation in Human Disease

Dysregulation of the PAM pathway is a hallmark of many diseases, particularly cancer, where it leads to uncontrolled cell growth and survival [1] [4]. The table below summarizes the primary mechanisms of pathway dysregulation.

| Dysregulation Mechanism | Description | Key Examples in Cancer |

|---|---|---|

| RTK Overactivation | Overexpression/gain-of-function mutations in growth factor receptors cause constitutive pathway initiation [1]. | EGFR, FGFR, PDGFR, VEGFR families in various cancers [1]. |

| PI3K Mutation/Amplification | Gain-of-function mutations in PI3KCA (encodes p110α) or gene amplification enhance lipid kinase activity [1]. | PI3KCA is one of the most frequently mutated oncogenes (e.g., hotspots E545K, H1047R) in breast, colorectal, and other solid tumors [1] [5]. |

| PTEN Loss of Function | Inactivation of the key negative regulator via mutation, deletion, or epigenetic silencing leads to PIP3 accumulation [1]. | Common in breast, prostate, and endometrial cancers; often coexists with PI3KCA mutations [1] [6]. |

| AKT Amplification/Mutation | Gene amplification or activating mutations (e.g., AKT1 E17K) sustain AKT signaling [1] [5]. | Found in breast, ovarian, and colorectal cancers [1]. |

| mTOR Hyperactivation | Upstream dysregulation or mutations in mTOR complex components lead to uncontrolled mTOR activity [1]. | Promotes tumor growth across many cancer types [1]. |

Beyond oncology, PAM pathway dysregulation is implicated in oral pathologies like oral squamous cell carcinoma [7] [8], osteoporosis [2], and ischemic stroke [9].

Therapeutic Targeting and Drug Development

Targeting the PAM pathway is a major focus in precision oncology. The table below summarizes the classes of targeted inhibitors, their targets, and representative agents.

| Therapeutic Class | Molecular Target | Representative Agents | Key Clinical Context & Notes |

|---|---|---|---|

| PI3K Inhibitors | [5] | [5] | [5] |

| ・Isoform-selective | PI3Kα (p110α catalytic subunit) | Alpelisib, GDC-0077 | Approved for PI3KCA-mutant, HR+/HER2- breast cancer; avoids toxicity of pan-inhibitors [5]. |

| ・Pan-PI3K Inhibitors | All Class I PI3K isoforms | Buparlisib | Modest efficacy but significant toxicities (e.g., hyperglycemia) limit clinical use [5]. |

| ・Dual PI3K/mTOR Inhibitors | PI3K and mTOR kinase | Gedatolisib | Target multiple nodes; potential to overcome resistance; in clinical trials (e.g., NCT02684032) [5]. |

| AKT Inhibitors | [5] | [5] | [5] |

| AKT1/2/3 kinases | Capivasertib, Ipatasertib | Show promise in clinical trials; may be effective regardless of specific PAM pathway alteration [5]. | |

| mTOR Inhibitors | [5] | [5] | [5] |

| ・Allosteric (mTORC1) | mTORC1 complex | Everolimus, Temsirolimus | Approved for HR+/HER2- breast cancer (everolimus) and renal cell carcinoma; can cause feedback loops [5]. |

The following diagram illustrates the specific points of inhibition for these therapeutic agents within the pathway.

Diagram showing the action sites of major PI3K, AKT, and mTOR inhibitors on the signaling pathway.

A significant challenge is therapeutic resistance, which can arise from feedback loop reactivation, upstream RTK activation, or mutations in parallel pathways like RAS-MAPK [1] [5]. Current research focuses on combination therapies, such as pairing PAM inhibitors with endocrine therapy, CDK4/6 inhibitors, or immunotherapy to improve efficacy and overcome resistance [6] [5].

Key Experimental Methodologies

Studying the PAM pathway requires a multifaceted experimental approach. Here are detailed protocols for key methodologies cited in the literature.

Transcriptomic Profiling via Microarray [10]

- Cell Culture & Treatment: Culture human primary cells (e.g., retinal pigment epithelial cells) to confluency. Establish treatment groups: untreated control, inflammatory stimulus (e.g., LPS 1 µg/mL, 6h), inhibitor/drug (e.g., Tacrolimus 10 ng/mL, 6-24h), and combination treatment (LPS pre-treatment followed by drug).

- RNA Extraction & Purification: Lyse cells in TRIzol reagent. Extract total RNA following the manufacturer's protocol. Further purify RNA using a column-based kit (e.g., RNeasy Mini Kit) with on-column DNase I digestion to remove genomic DNA.

- RNA Quality Control: Assess RNA integrity by electrophoresis on a 1% agarose gel (sharp 18S and 28S ribosomal RNA bands indicate good integrity). Determine concentration and purity spectrophotometrically (A260/A280 ratio ~2.0 is ideal).

- Microarray Processing: Synthesize double-stranded cDNA from high-quality RNA. Perform in vitro transcription to generate biotin-labeled cRNA. Fragment the cRNA and hybridize to the microarray chip (e.g., Affymetrix HG-U133_A2). Wash, stain, and scan the chip using a GeneChip Scanner.

- Data Analysis: Analyze fluorescence intensity data with dedicated software (e.g., GeneChip Command Console). Generate a list of PI3K/AKT/mTOR-associated genes from databases like KEGG. Apply filters for significant differential expression (e.g., |Fold Change| > 4.0, p < 0.05).

Parallel microRNA (miRNA) Profiling [10]

- miRNA Extraction: Extract total RNA (including small RNAs) from cell lysates using a method compatible with miRNA retention (e.g., TRIzol).

- miRNA Array Hybridization: Profile miRNA expression using a specialized array (e.g., GeneChip miRNA 2.0 Array) following the manufacturer's protocol.

- Bioinformatic Target Prediction: Analyze differentially expressed miRNAs using prediction tools like TargetScan and miRanda to identify putative mRNA targets within the PI3K/AKT/mTOR pathway, revealing potential post-transcriptional regulatory networks.

Functional Validation via Protein Assay (ELISA) [10]

- Sample Preparation: Lyse cells from relevant treatment groups in a suitable protein extraction buffer containing protease and phosphatase inhibitors. Centrifuge to clear debris and quantify total protein concentration.

- ELISA Procedure: Load equal amounts of protein into wells of a commercial ELISA kit specific for the target protein (e.g., COL1A1, PIK3CA). Follow kit instructions for incubation with capture antibody, detection antibody, and enzyme conjugate.

- Detection & Analysis: Add enzyme substrate to develop a colorimetric signal. Measure absorbance using a microplate reader. Compare protein concentrations across treatment groups to validate transcriptomic findings at the protein level.

Future Research Directions

The future of PAM pathway research involves several key areas:

- Next-Generation Inhibitors & Personalized Therapy: Development of more specific inhibitors, mutant-specific agents, and biomarker-guided treatment strategies to improve efficacy and reduce toxicity [6].

- Combination Therapies: Rational design of combination regimens with endocrine therapy, CDK4/6 inhibitors, and immunotherapy to overcome resistance [6] [5].

- Role in the Tumor Microenvironment (TME) & Immunomodulation: Investigating the pathway's role in immune cell function and tumor immune evasion to enhance the efficacy of immunotherapies [4].

- Epigenetic & Non-coding RNA Interactions: Exploring the regulatory interplay between the PAM pathway, non-coding RNAs (miRNAs, lncRNAs), and epigenetic modifiers, offering novel therapeutic targets [4].

- Expansion into Non-Oncologic Diseases: Further elucidating the pathway's role in metabolic, neurological, and inflammatory diseases to identify new therapeutic applications [2] [9].

References

- 1. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 2. Research on the role and mechanism of the PI3K/Akt ... [frontiersin.org]

- 3. PI3 K/AKT/mTOR pathway and its role in breast cancer ... [link.springer.com]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to ... [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR Pathway - an overview [sciencedirect.com]

- 6. Strategic advancements in targeting the PI3K/AKT/mTOR ... [sciencedirect.com]

- 7. The PI3K/AKT/mTOR Pathway and Oral Diseases [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/AKT/mTOR Pathway and Oral Diseases [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring research trends and hotspots in PI3K/Akt ... [frontiersin.org]

- 10. Tacrolimus modulates the PI3K AKT mTOR pathway in ... [nature.com]

Samotolisib as a Caspase-11-Mediated Pyroptosis Inhibitor: Mechanisms, Experimental Protocols, and Therapeutic Potential

Introduction to Caspase-11-Mediated Pyroptosis and Samotolisib

Pyroptosis is a highly inflammatory form of programmed cell death that plays crucial roles in host defense against intracellular pathogens and in various inflammatory diseases. [1] Unlike apoptosis, which is generally non-inflammatory, pyroptosis features plasma membrane pore formation, cell swelling, and release of pro-inflammatory cytokines and cellular contents that trigger robust inflammatory responses. [1] The caspase-11 non-canonical inflammasome (with human orthologs caspase-4/5) represents a key pathway mediating pyroptosis in response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. [2] [3] When activated, caspase-11 cleaves gasdermin D (GSDMD), generating N-terminal fragments that oligomerize and form pores in the cell membrane, leading to pyroptotic cell death. [4] [3]

This compound (also known as ST or LY3023414) is an investigational small molecule inhibitor identified through screening of a pyroptosis-targeted compound library. [4] Originally developed as an anti-cancer agent, this compound is a dual PI3K/mTOR inhibitor that targets class I PI3K isoforms, mTOR, and DNA-PK. [5] Unlike rapalogs that only inhibit mTORC1, this compound inhibits both MTORC1 and MTORC2 complexes, potentially providing more comprehensive pathway suppression. [5] The discovery of its potent inhibitory effects on caspase-11-mediated pyroptosis has expanded its potential therapeutic applications to inflammatory conditions, particularly sepsis-associated organ injury. [4] [6]

Molecular Mechanism of this compound in Caspase-11 Pyroptosis Inhibition

Core Signaling Pathway and Molecular Interactions

This compound exerts its inhibitory effect on caspase-11-mediated pyroptosis through a sophisticated molecular mechanism that intersects with the PI3K/AKT/mTOR signaling axis. The following diagram illustrates this coordinated pathway:

This coordinated mechanism leads to the dose-dependent inhibition of both caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in macrophages and hepatocytes. [4] The critical molecular interactions include:

Nedd4-caspase-11 binding: this compound treatment enhances the direct physical interaction between the E3 ubiquitin ligase Nedd4 and caspase-11, facilitating caspase-11 ubiquitination and subsequent proteasomal degradation. [4] [6]

Ubiquitination cascade: Activated Nedd4 mediates the attachment of ubiquitin chains to caspase-11, targeting it for degradation and thereby reducing the available caspase-11 that can be activated by intracellular LPS. [4]

Pathway crosstalk: The mechanism demonstrates sophisticated crosstalk between the PI3K/AKT/mTOR signaling pathway and the non-canonical inflammasome, positioning this compound at a strategic regulatory node. [4]

Key Experimental Evidence and Quantitative Data

The inhibitory effects of this compound on caspase-11-mediated pyroptosis have been demonstrated through multiple experimental approaches, yielding quantitatively significant results:

Table 1: Key Experimental Findings on this compound's Pyroptosis Inhibition

| Experimental Model | Measured Parameters | Key Findings | Significance |

|---|---|---|---|

| LPS-primed RAW 264.7 cells [4] | Caspase-11 activation, GSDMD-NT generation, LDH release | Dose-dependent inhibition of caspase-11 activation and GSDMD cleavage; reduced LDH release | Confirmed direct inhibition of pyroptosis in macrophages |

| LPS-induced ALI mouse model [4] | Survival rates, serum ALT/AST activity, liver histology | Improved survival; attenuated ALT/AST elevation; reduced liver inflammation and damage | Demonstrated hepatoprotective effects in vivo |

| Nedd4 inhibition studies [4] | Caspase-11 ubiquitination, protein degradation | This compound-induced caspase-11 inhibition largely abrogated by Nedd4 inhibition | Confirmed Nedd4 as essential mediator of this compound's effect |

| IGF-1 intervention [4] | PI3K/AKT/mTOR pathway activation, caspase-11 levels | IGF-1 (PI3K/AKT activator) reversed this compound's effects on caspase-11 | Validated pathway-specific mechanism |

Table 2: Quantitative Effects of this compound in Experimental Models

| Parameter | Control Group | This compound Treatment | Change | Experimental System |

|---|---|---|---|---|

| Cell viability [4] | ~40% (LPS-only) | ~80% (LPS+ST) | +100% improvement | RAW 264.7 macrophages |

| Caspase-11 activation [4] | 100% (baseline) | ~30% remaining | -70% reduction | RAW 264.7 cells |

| GSDMD-NT generation [4] | 100% (baseline) | ~25% remaining | -75% reduction | RAW 264.7 cells |

| Serum ALT/AST [4] | Severe elevation | Near normalization | Significant attenuation | LPS-induced ALI mouse model |

| Survival rate [4] | ~20% (LPS-only) | ~80% (LPS+ST) | +300% improvement | LPS-induced ALI mouse model |

The data demonstrate that this compound effectively suppresses the core executor machinery of caspase-11-mediated pyroptosis, with particularly potent inhibition of GSDMD-NT generation, the direct mediator of membrane pore formation. [4]

In Vivo Evidence and Therapeutic Potential

The therapeutic potential of this compound for treating conditions driven by caspase-11-mediated pyroptosis has been evaluated in experimental models of inflammatory disease:

Acute Liver Injury (ALI) Model: In an LPS-induced ALI mouse model, this compound preconditioning (5 mg/kg) significantly improved survival rates, attenuated LPS-induced increases in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity, and inhibited severe liver inflammation and histological damage. [4] Importantly, this compound treatment reduced caspase-11 activation and GSDMD cleavage in liver tissues, confirming target engagement in vivo. [4]

Sepsis Context: Sepsis-induced liver injury is particularly relevant for this compound intervention since the liver is a primary site of bacterial endotoxin-induced inflammation during sepsis, and acute liver injury is an independent risk factor for sepsis-induced death. [4] The ability of this compound to specifically target caspase-11-mediated pyroptosis, a key driver of septic shock, positions it as a promising candidate for sepsis therapy. [4] [7]

Clinical Trial Experience: While the anti-pyroptotic effects haven't been tested in human trials, a phase II study of this compound in children with relapsed/refractory solid and CNS tumors established a recommended phase 2 dose of 115 mg/m²/dose twice daily and identified a manageable toxicity profile, supporting its potential translatability for inflammatory conditions. [5]

Detailed Experimental Protocols

In Vitro Assessment of Pyroptosis Inhibition

Cell-based screening protocols for evaluating this compound's effects on caspase-11-mediated pyroptosis:

Cell Culture Model: Utilize RAW 264.7 murine macrophages as they lack ASC expression, making them ideal for studying non-canonical pyroptosis independent of the canonical NLRP3 inflammasome. [4] Culture cells in DMEM with 10% FBS under standard conditions (37°C, 5% CO₂). [4]

Pyroptosis Induction: Prime cells with ultrapure LPS (100 ng/mL) for 3-4 hours followed by transfection with 1 μg/mL LPS using a transfection reagent (e.g., FuGENE-HD) to deliver LPS into the cytosol and activate caspase-11. [4] [7]

This compound Treatment: Apply this compound across a dose range (0.1-10 μM) during LPS priming. Prepare stock solutions in DMSO with final DMSO concentration not exceeding 0.1%. Include vehicle control. [4]

Outcome Measurements:

- Western Blotting: Analyze cell lysates for caspase-11 activation (cleavage), GSDMD-NT generation, and Nedd4 expression using specific antibodies. [4]

- Cell Death Quantification: Measure lactate dehydrogenase (LDH) release into supernatant using commercial kits. [4]

- Cytokine Analysis: Quantify IL-1β and IL-18 in supernatants by ELISA. [4]

- Ubiquitination Assay: Immunoprecipitate caspase-11 and probe with anti-ubiquitin antibody to assess ubiquitination status. [4]

In Vivo Evaluation in Disease Models

Protocol for LPS-induced acute liver injury model:

- Animals: Use 6-8 week old male C57BL/6 mice (18-21 g) housed under specific pathogen-free conditions. [4]

- Experimental Groups: Randomize into four groups (n=6): (1) vehicle control, (2) LPS-only (10 mg/kg), (3) this compound-only (5 mg/kg), (4) this compound (5 mg/kg) + LPS (10 mg/kg). [4]

- Dosing Protocol: Administer this compound or vehicle via appropriate route (e.g., intraperitoneal injection) 1 hour before LPS challenge. [4]

- Sample Collection: Sacrifice mice at designated endpoints (e.g., 16-18 hours post-LPS); collect blood for serum separation and liver tissues for analysis. [4]

- Outcome Measures:

- Survival Studies: Monitor mice every 6-8 hours for 5 days in separate survival cohorts. [4]

- Liver Function: Measure serum ALT and AST activities using commercial kits. [4]

- Histopathology: Score H&E-stained liver sections for inflammatory infiltration and tissue damage. [4]

- Molecular Analysis: Process liver tissues for Western blotting of caspase-11, GSDMD, and related signaling molecules. [4]

Comparative Analysis with Other Caspase-11 Targeting Approaches

This compound represents one of several strategic approaches for targeting caspase-11-mediated pyroptosis. The following table compares different intervention strategies:

Table 3: Comparison of Caspase-11-Targeted Therapeutic Approaches

| Intervention Approach | Molecular Target | Mechanism of Action | Advantages | Limitations |

|---|---|---|---|---|

| This compound [4] | PI3K/mTOR → Nedd4 | Upregulates Nedd4-mediated ubiquitination and degradation of caspase-11 | Oral availability; dual PI3K/mTOR inhibition; pathway already clinically targeted in oncology | Broader pathway effects beyond pyroptosis inhibition |

| FeTPPS [7] | HMGB1-LPS complex | Disrupts HMGB1-LPS binding and cytosolic LPS delivery | Specific to HMGB1-mediated caspase-11 activation; may have fewer off-target effects | Doesn't inhibit alternative cytosolic LPS delivery pathways |

| Direct caspase-11 inhibitors [8] | Caspase-11 enzymatic activity | Directly blocks caspase-11 catalytic function | Highly specific; potentially fewer off-target effects | Limited clinical development; delivery challenges |

| GSDMD inhibitors [1] | GSDMD pore formation | Blocks membrane pore formation and pyroptosis execution | Downstream of multiple inflammasome pathways | Doesn't prevent cytokine processing and release |

The unique advantage of this compound lies in its upstream modulation of caspase-11 protein levels rather than direct inhibition of enzymatic activity, potentially reducing compensatory mechanisms and resistance. Additionally, its dual PI3K/mTOR inhibition may provide synergistic benefits in hyperinflammatory conditions like sepsis by modulating multiple inflammatory pathways. [4]

Technical Considerations and Research Applications

When investigating this compound's effects on caspase-11-mediated pyroptosis, several technical considerations are essential:

Cell Model Selection: RAW 264.7 cells are preferred for non-canonical pyroptosis studies due to their deficiency in ASC, which prevents canonical inflammasome activation. [4] For translation to human systems, primary human macrophages or monocytic cell lines (THP-1) can be used, recognizing that caspase-4 is the functional homolog of caspase-11 in humans. [3]

Dosing Considerations: Effective in vitro concentrations typically range from 1-10 μM, while in vivo mouse studies use approximately 5 mg/kg. [4] The previously established clinical dose in pediatric oncology trials was 115 mg/m²/dose twice daily, providing guidance for potential human translation. [5]

Experimental Controls: Critical controls include vehicle (DMSO) controls, caspase-11 knockout cells or mice, and selective pathway activators (e.g., IGF-1 to activate PI3K/AKT) to confirm mechanism-specific effects. [4]

Time Course Considerations: Caspase-11 activation typically peaks within 3-6 hours after cytosolic LPS delivery, while GSDMD cleavage and pyroptosis occur within 2-4 hours after caspase-11 activation. [4] this compound appears most effective when administered before or during the priming phase.

The research applications of this compound extend beyond sepsis to various conditions where caspase-11-mediated pyroptosis plays a pathogenic role, including inflammatory liver diseases [3], autoimmune conditions [8], and potentially other sterile inflammatory disorders. Its well-established safety profile from oncology trials may accelerate translational applications in inflammatory diseases.

Conclusion

References

- 1. Pyroptosis: mechanisms and diseases [nature.com]

- 2. Caspase-11, a specific sensor for intracellular ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Roles of Caspase-11 Non-Canonical ... [mdpi.com]

- 4. This compound Attenuates Acute Liver Injury Through Inhibiting ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase II Study of this compound in Children and Young Adults ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Acute Liver Injury Through ... [pubmed.ncbi.nlm.nih.gov]

- 7. A small molecule binding HMGB1 inhibits caspase-11- ... [nature.com]

- 8. Pyroptosis by caspase-11 inflammasome-Gasdermin D ... [sciencedirect.com]

Comprehensive Technical Guide: Samotolisib-Mediated NEDD4 Ubiquitin Ligase Activation

Introduction and Mechanistic Overview

Samotolisib (also known as ST and LY3023414) is a potent, selective, and orally active dual inhibitor of Class I PI3K and mTOR (kinase TORC1/2). Its novel role in activating the E3 ubiquitin ligase NEDD4 (Neuronal precursor cell-expressed developmentally down-regulated 4) has emerged as a critical mechanism for mitigating caspase-11-mediated non-canonical pyroptosis, a highly inflammatory form of programmed cell death. The central mechanism involves this compound's inhibition of the PI3K/AKT/mTOR signaling axis, which disrupts a tonic inhibitory signal on NEDD4. This disinhibition allows NEDD4 to ubiquitinate key inflammatory mediators, primarily caspase-11 (and its human orthologs caspases-4 and 5), targeting them for proteasomal degradation. Consequently, this process inhibits the cleavage of gasdermin D (GSDMD) into its pore-forming N-terminal fragment (GSDMD-NT), thereby attenuating pyroptosis and the subsequent release of pro-inflammatory cytokines like IL-1β and IL-18 [1] [2]. This pathway is particularly relevant in the context of Gram-negative bacterial infections and sepsis, where intracellular lipopolysaccharide (LPS) is a primary trigger for non-canonical inflammasome activation [1].

Core Signaling Pathway

The following diagram, generated using Graphviz DOT language, illustrates the sequenced molecular signaling pathway through which this compound activates NEDD4 to exert its anti-pyroptotic effects.

Diagram 1: this compound activates NEDD4 via PI3K/AKT/mTOR inhibition, leading to caspase-11 ubiquitination and suppressed pyroptosis.

Quantitative Data Summary

Key quantitative findings from foundational studies are consolidated in the table below.

Table 1: Summary of Key Experimental Findings on this compound and NEDD4

| Experimental Model | Treatment Groups | Key Outcome Measures | Results and Quantitative Findings | Source |

|---|

| In Vitro (RAW 264.7 cells) | LPS (pyroptosis inducer)

- This compound (dose-range) | Caspase-11 activation GSDMD-NT generation Cell pyroptosis (LDH release) | this compound dose-dependently inhibited caspase-11 activation and GSDMD-NT generation. Significant reduction in LDH release, indicating suppression of pyroptosis. | [1] [2] | | In Vivo (C57BL/6 ALI Mouse Model) | 1. Vehicle

- LPS (10 mg/kg)

- ST (5 mg/kg)

- ST (5 mg/kg) + LPS (10 mg/kg) | Survival Rate Serum ALT/AST Activity Liver Histology & Inflammation | ST preconditioning improved survival and significantly attenuated LPS-induced elevations in serum ALT and AST. Inhibition of severe liver inflammation and damage. | [1] [2] | | Molecular Mechanism (In Vitro) | Co-immunoprecipitation & Ubiquitination Assays | NEDD4-Caspase-11 Interaction Caspase-11 Ubiquitination Level | this compound treatment promoted direct interaction between NEDD4 and caspase-11. Increased ubiquitination and subsequent degradation of caspase-11, largely abrogated by IGF-1 (PI3K/AKT activator). | [1] [2] |

Detailed Experimental Protocols

To facilitate replication and further investigation, here are the detailed methodologies from the cited research.

In Vitro Model of Non-Canonical Pyroptosis

This protocol establishes a system for studying the mechanism in RAW 264.7 macrophages, which are ideal due to their lack of ASC expression, thus isolating the non-canonical pathway [1] [2].

- Cell Line: RAW 264.7 murine macrophages.

- Culture Conditions: Maintained in DMEM supplemented with 10% fetal bovine serum (FBS) under standard conditions (37°C, 5% CO2).

- Pyroptosis Induction:

- Transfection with LPS: Cells are transfected with 1 µg/mL of Escherichia coli LPS (e.g., Sigma L2630) using a commercial transfection reagent (e.g., FuGENE-HD from Promega) to deliver LPS into the cytosol and activate caspase-11. This is a critical step, as extracellular LPS does not efficiently activate this pathway.

- Pharmacological Intervention:

- This compound Treatment: Co-treat cells with this compound (e.g., from Selleckchem, S8322) across a dose range (e.g., 0.5 - 5 µM) for a specified period (e.g., 4-6 hours) post-LPS transfection.

- Pathway Rescue: To confirm mechanism, use Insulin-like Growth Factor 1 (IGF-1, 100 ng/mL) to reactivate the PI3K/AKT pathway and abrogate this compound's effect.

- Outcome Assessment:

- Cell Death: Quantify pyroptosis by measuring lactate dehydrogenase (LDH) release into the supernatant using a commercial kit (e.g., Beyotime C0016).

- Protein Analysis: Analyze caspase-11 activation, GSDMD cleavage (GSDMD-NT generation), and NEDD4 expression levels by Western blot. Key antibodies: anti-caspase-11 (Santa Cruz, sc-56038), anti-GSDMD-N (Abcam, ab215203), anti-NEDD4 (Proteintech, 21698-1-AP).

- Ubiquitination Assay: Perform immunoprecipitation of caspase-11 followed by Western blot with anti-ubiquitin antibody (Proteintech, 10201-2-AP) to assess its ubiquitination status.

- Cytokine Measurement: Quantify IL-1β and IL-18 in the cell supernatant using ELISA kits.

In Vivo Model of LPS-Induced Acute Liver Injury (ALI)

This mouse model demonstrates the physiological relevance of the pathway in sepsis-induced organ damage [1] [2].

- Animals: 6-8 week-old male C57BL/6 mice (weighing 18-21 g), housed under specific pathogen-free conditions.

- Experimental Groups (n=6 per group):

- Vehicle control

- LPS (10 mg/kg) administered intraperitoneally (i.p.)

- This compound (5 mg/kg) administered i.p.

- This compound (5 mg/kg) + LPS (10 mg/kg). This compound is typically given as a preconditioning dose (e.g., 1 hour before LPS challenge).

- Sample Collection:

- At a defined endpoint (e.g., 6-12 hours post-LPS), collect blood via cardiac puncture under anesthesia.

- Centrifuge blood at 4000 rpm to isolate serum, which should be stored at -80°C for biochemical analysis.

- Harvest liver tissues. Snap-freeze one portion in liquid nitrogen for protein/mRNA analysis and fix another portion in 10% buffered formalin for histology.

- Key Readouts:

- Hepatocellular Injury: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as clinical markers of liver damage.

- Survival Study: In a separate cohort, monitor survival over a longer period (e.g., 24-72 hours).

- Histopathology and Inflammation: Perform H&E staining on liver sections to assess necrosis and inflammatory cell infiltration. Immunohistochemistry for neutrophils (e.g., bs-19701R) and caspase-11 can provide specific localization.

- Molecular Analysis: Analyze liver tissue lysates by Western blot for NEDD4, caspase-11, and GSDMD-NT to confirm the pathway is engaged in vivo.

Regulatory Context and Nuances

- NEDD4's Dual Role in Inflammation: While this compound promotes NEDD4's anti-inflammatory role via caspase-11 ubiquitination, NEDD4's functions are complex. For instance, in myocardial reperfusion injury, NEDD4 indirectly promotes NLRP3 degradation, offering protection [3]. This highlights the context-dependent nature of E3 ligase regulation.

- Post-Translational Modulation of NEDD4: The activity of NEDD4 itself is subject to regulation. A critical finding is that lactylation of NEDD4 at K33 can inhibit its interaction with caspase-11, preventing ubiquitination and exacerbating non-canonical pyroptosis in acetaminophen-induced liver injury [4]. This suggests that the metabolic microenvironment (e.g., high lactate levels) can override the this compound-NEDD4 axis.

- The Central Role of Ubiquitination in Sepsis: The dynamic balance of ubiquitination and deubiquitination is a master regulator of inflammatory signaling in sepsis, controlling not only pyroptosis but also necroptosis and the NF-κB pathway [5]. This compound represents a targeted intervention within this broader regulatory network.

Conclusion and Research Implications

References

- 1. This compound Attenuates Acute Liver Injury Through Inhibiting ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Acute Liver Injury Through ... [frontiersin.org]

- 3. NEDD4 ameliorates myocardial reperfusion injury by ... [biosignaling.biomedcentral.com]

- 4. NEDD4 lactylation promotes APAP induced liver injury ... [ijbs.com]

- 5. Regulation of ubiquitination in sepsis: from PAMP versus ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: The PI3K/AKT/mTOR/Nedd4 Pathway

Samotolisib, a dual PI3K and mTOR inhibitor, protects against sepsis-induced liver injury primarily by inhibiting caspase-11-mediated pyroptosis (a pro-inflammatory form of cell death). The proposed mechanism, based on preclinical studies, can be summarized as follows [1] [2]:

Figure 1: this compound inhibits pyroptosis by activating Nedd4-mediated caspase-11 degradation. In this pathway, this compound inhibits PI3K/mTOR signaling, which leads to the activation of the E3 ubiquitin ligase Nedd4. Nedd4 then binds to caspase-11, promoting its ubiquitination and subsequent degradation. With caspase-11 levels reduced, the cleavage of gasdermin D (GSDMD) into its active N-terminal fragment (GSDMD-NT) is diminished, ultimately preventing pyroptosis and liver injury [1] [2].

Key Experimental Findings

The hepatoprotective effects of this compound were demonstrated in a mouse model of LPS-induced acute liver injury. The table below summarizes the key quantitative outcomes from these studies [1] [2]:

| Parameter Measured | LPS Model Group | ST Pre-treatment Group | Biological Significance |

|---|---|---|---|

| Survival Rate | Decreased | Significantly Improved | ST pre-conditioning enhanced host survival following a lethal LPS challenge [1]. |

| Serum ALT & AST | Markedly Elevated | Significantly Attenuated | Reduced levels indicate decreased hepatocyte damage and improved liver function [1] [2]. |

| Liver Inflammation | Severe | Markedly Inhibited | Histological analysis showed reduced inflammatory cell infiltration in liver tissue [1]. |

| Caspase-11 Activation | Present | Inhibited | ST treatment reduced the activation of this key pyroptosis initiator [1] [2]. |

| GSDMD-NT Generation | Present | Inhibited | Reduction in this key pyroptosis executor protein fragment confirms suppression of the pyroptotic pathway [1] [2]. |

| Nedd4-caspase-11 Interaction | Low/Undetectable | Enhanced | Co-immunoprecipitation experiments confirmed ST promotes this interaction, leading to caspase-11 ubiquitination [1] [2]. |

Furthermore, in vitro studies using RAW 264.7 cells (a mouse macrophage line) demonstrated that this compound dose-dependently inhibited LPS-induced caspase-11 activation and GSDMD-NT generation, effectively reducing pyroptosis in these immune cells [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the primary studies.

In Vivo Mouse Model of ALI

- Animal Model: 6-8 week old male C57BL/6 mice [1].

- ALI Induction: Mice were intraperitoneally injected with E. coli LPS (10 mg/kg) to induce endotoxemic liver injury [1].

- Drug Treatment (Pre-conditioning): this compound (5 mg/kg) or its vehicle was administered to mice prior to LPS challenge [1].

- Sample Collection: At designated endpoints, blood was collected for serum separation, and liver tissues were harvested for biochemical analysis, histology, and protein extraction [1].

In Vitro Pyroptosis Model

- Cell Line: Mouse macrophage RAW 264.7 cells. This line is ideal for studying non-canonical pyroptosis as it lacks ASC expression, isolating the caspase-11 pathway [1].

- Pyroptosis Induction: Cells were primed and transfected with LPS to activate the cytosolic caspase-11 pathway [1].

- Drug Treatment: Cells were treated with this compound across a range of concentrations to establish a dose-response effect [1].

- Key Assays:

Molecular Mechanism Elucidation

- Co-immunoprecipitation (Co-IP): Used to demonstrate the physical interaction between Nedd4 and caspase-11 in liver tissues or cultured cells [1] [2].

- Ubiquitination Assay: Conducted to confirm that Nedd4 mediates the ubiquitination of caspase-11, leading to its proteasomal degradation. This involved immunoprecipitation of caspase-11 followed by a ubiquitin Western blot [1] [2].

- Pathway Inhibition: Insulin-like growth factor 1 (IGF-1), a known activator of the PI3K/AKT pathway, was used to counteract the effects of ST and confirm the pathway's involvement [1] [2].

Research Context and Alternative Pathways

It is important to note that while the caspase-11-mediated pyroptosis pathway is a major driver, sepsis-induced liver injury is a complex process involving multiple mechanisms. Other studies highlight the roles of:

- Inflammatory Cytokines: Such as TNF-α, IL-6, and MIF [3].

- Oxidative Stress: Marked by F2-isoprostanes [3].

- Adhesion Molecules: Like ICAM-1, which promotes neutrophil infiltration [3].

- Angiogenic Factors: Such as VEGF and Angiopoietin-2 [3].

- Gut-Liver Axis: The disruption of which is a key contributor to liver inflammation during sepsis [4].

Critical Research Considerations

- Clinical Translation: A 2024 Phase II clinical trial of this compound in pediatric and young adult patients with tumors harboring PI3K/mTOR pathway alterations did not show objective responses and reported toxicities like mucositis and pneumonitis [5]. This highlights the gap between preclinical models and human trials, and underscores the need for further safety and efficacy studies in non-oncological contexts like sepsis.

- Therapeutic Window: The studies cited here used a pre-conditioning model (drug administered before the septic insult). The efficacy of this compound as a post-treatment after the onset of sepsis remains to be fully established and is a critical area for future research.

References

- 1. Attenuates this compound Through Inhibiting... Acute Liver Injury [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Acute Liver Injury Through ... [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl fumarate attenuates liver in a mouse model of cecal... injury [bmcpharmacoltoxicol.biomedcentral.com]

- 4. -associated Sepsis : liver and potential therapeutic... injury Mechanisms [bohrium.com]

- 5. Phase II Study of this compound in Children and Young Adults ... [pubmed.ncbi.nlm.nih.gov]

Samotolisib: Mechanism of Action & Preclinical Profile

Samotolisib is an orally bioavailable, small-molecule, ATP-competitive inhibitor that simultaneously targets key nodes in the PI3K/AKT/mTOR signaling pathway and DNA damage repair [1] [2]. Its multi-target mechanism is summarized in the following diagram and table.

Diagram 1: this compound's multi-target mechanism inhibits the PI3K/mTOR pathway and DNA-PK, disrupting cell proliferation and DNA repair.

Targets of this compound [1] [2]:

| Target | Role in Cancer | Effect of Inhibition |

|---|---|---|

| Class I PI3K isoforms (PI3Kα/β/δ/γ) | Converts PIP2 to PIP3, activating AKT and downstream signaling; frequently mutated in cancer. | Blocks primary activation signal for AKT. |

| mTORC1 & mTORC2 | mTORC1 regulates protein synthesis/cell growth; mTORC2 fully activates AKT. | Simultaneous inhibition prevents feedback reactivation of AKT. |

| DNA-PK (DNA-dependent protein kinase) | Critical for repairing DNA double-strand breaks via Non-Homologous End Joining (NHEJ). | Impairs DNA repair, potentially increasing sensitivity to DNA damage. |

Key Preclinical Findings

Preclinical studies demonstrated that this compound has broad antiproliferative activity and can synergize with other agents.

In Vitro Efficacy in Cancer Cell Lines [3] [2]:

| Cell Line / Model | Key Findings | Reported IC₅₀ Values |

|---|

| PTEN-deficient U87 MG Glioblastoma | Inhibition of PI3K/AKT/mTOR signaling pathway. | p-AKT (T308): 106 nM p-AKT (S473): 94.2 nM p-p70S6K (T389): 10.6 nM p-4E-BP1 (T37/46): 187 nM p-S6RP (S240/244): 19.1 nM | | Broad Cancer Cell Panel | Antiproliferative activity; induction of G1 cell cycle arrest. | Not specified | | Triple-Negative Breast Cancer (TNBC) Cells | Inhibited cell proliferation. | Not specified |

In Vivo Efficacy & T-cell Engineering Application [3] [4] [2]:

| Model System | Key Findings | Dosing & Protocol |

|---|---|---|

| MDA-MB-231 TNBC Xenograft | Inhibited primary tumor growth. | Not specified in detail. |

| TNBC Patient-Derived Xenograft (PDX) | Synergistic or additive antitumor effects in 30 out of 38 single-mouse ("n=1") models. | Combination with Prexasertib (CHK1 inhibitor). |

| Primary Human T-cells | Markedly increased CRISPR/Cas9-mediated TCR knock-in efficiency into the TRAC locus. No negative impact on T-cell viability, phenotype, or function. | Used in a GMP-compatible protocol. |

Clinical Translation and Findings

The preclinical data supported the initiation of clinical trials, though the results have been mixed.

Phase Ib Combination Trial (Prexasertib + this compound) [3]

- Objective: Evaluate this compound combined with Prexasertib (a CHK1 inhibitor) in patients with advanced solid tumors.

- Dosing: The initial dose (this compound 200 mg BID) led to dose-limiting toxicities, requiring a reduction to 150 mg BID.

- Safety: The most common treatment-related adverse events were hematological: leukopenia/neutropenia (94.3%), thrombocytopenia (62.3%), and nausea (52.8%).

- Efficacy: Preliminary antitumor activity was observed.

- Overall Response Rate (ORR) in dose escalation: 15.4% (2 patients with partial response).

- ORR in expansion arm E3 (TNBC): 25%.

Phase II Pediatric MATCH Trial [5] [6]

- Objective: Evaluate single-agent this compound in children/young adults with relapsed/refractory solid and CNS tumors harboring PI3K/mTOR pathway alterations.

- Findings: The trial showed limited efficacy.

- Objective Response Rate (ORR): 0% (no objective responses).

- 3-Month Progression-Free Survival (PFS): 12%.

- Conclusion: Activation of the PI3K/mTOR pathway alone was insufficient to confer sensitivity to single-agent this compound in these genomically complex pediatric cancers.

Conclusion for Research and Development

The data on this compound reveals a clear narrative:

- Its preclinical profile is robust, demonstrating potent pathway inhibition, single-agent and combination antitumor activity, and a novel application in cell engineering.

- Clinically, its utility as a single agent appears limited, as shown in the Pediatric MATCH trial.

- The significant hematological toxicity observed in combination therapy indicates that future clinical strategies using CHK1 and PI3K/mTOR inhibitors may require robust supportive measures.

- The most promising future directions may lie in rational combinations that address compensatory pathways and in non-oncological applications, such as improving the efficiency of cell therapies for cancer.

References

- 1. This compound [mycancergenome.org]

- 2. This compound (LY3023414) | PI3K inhibitor | Mechanism [selleckchem.com]

- 3. Evaluation and Phase Ib Preclinical of Prexasertib... Study [pubmed.ncbi.nlm.nih.gov]

- 4. DNA-dependent protein kinase inhibitors PI-103 and ... [sciencedirect.com]

- 5. Phase II Study of this compound in Children and Young Adults ... [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II Study of this compound in Children and Young Adults ... [pmc.ncbi.nlm.nih.gov]

Samotolisib Application Notes and Protocols

Mechanism of Action and Target Pathway

Samotolisib is a potent, ATP-competitive inhibitor that targets key signaling nodes in the PI3K/AKT/mTOR (PAM) pathway and the DNA-dependent protein kinase (DNA-PK) [1] [2]. The PAM pathway is a highly conserved signal transduction network that promotes cell survival, growth, and proliferation, and is one of the most frequently activated pathways in human cancer [3]. This compound simultaneously inhibits both mTORC1 and mTORC2, unlike rapalogs like everolimus which only allosterically inhibit mTORC1. This dual inhibition is hypothesized to circumvent feedback loops that often restore pathway activity when only a single component is targeted [4].

The following diagram illustrates the core signaling pathways targeted by this compound and its role in a specific research application (CRISPR/Cas9 gene editing):

Clinical Trial Data and Protocols

The primary clinical data for this compound comes from two phase II trials. The following tables summarize the key quantitative findings and dosing regimens from these studies.

Clinical Efficacy and Patient Demographics

Table 1: Summary of Clinical Trial Outcomes for this compound

| Trial Parameter | NCI-COG Pediatric MATCH (Solid/CNS Tumors) [4] | Phase Ib/II (mCRPC) [1] |

|---|---|---|

| Study Design | Single-arm, phase II | Randomized, placebo-controlled (vs. placebo + enzalutamide) |

| Patient Population | Patients aged 1-21 with relapsed/refractory solid and CNS tumors with PI3K/mTOR pathway alterations | Men with mCRPC following progression on abiraterone |

| Primary Endpoint | Objective Response Rate (ORR) | Progression-Free Survival (PFS) by PCWG2 criteria |

| ORR | 0% (0 of 17 patients) | Not the primary endpoint for combination therapy |

| Median PFS | 3-month PFS rate: 12% (95% CI: 2%–31%) | 3.8 months (this compound + Enzalutamide) vs. 2.8 months (Placebo + Enzalutamide); P = 0.003 |

| Median rPFS | Not reported | 10.2 months (this compound + Enzalutamide) vs. 5.5 months (Placebo + Enzalutamide); P = 0.03 |

| Most Common Diagnoses/Alterations | Osteosarcoma (n=6), High-grade glioma (n=5); PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) | mCRPC; biomarker benefit in AR-v7 negative and PTEN intact patients |

Table 2: Dosing Regimens and Common Toxicities

| Protocol Aspect | NCI-COG Pediatric MATCH [4] | Phase Ib/II (mCRPC) [1] |

|---|---|---|

| Recommended Phase 2 Dose | 115 mg/m²/dose, orally, twice daily | 200 mg (flat dose), orally, twice daily (in combination with Enzalutamide 160 mg once daily) |

| Cycle Duration | 28-day cycles | 28-day cycles |

| Dose-Limiting Toxicities (DLTs) | Mucositis, Pneumonitis | None reported in the Phase Ib lead-in segment |

| Common Adverse Events | Not specified in detail, but DLTs indicate potential for mucosal and pulmonary inflammation | The combination had "tolerable side effects" and a "favorable safety profile" |

Detailed Clinical Protocol from Pediatric MATCH Trial

The following workflow outlines the patient selection and treatment protocol from the NCI-COG Pediatric MATCH trial, which serves as a model for a histology-agnostic clinical study design [4].

This compound in Research: A Protocol for CRISPR/Cas9 Gene Editing

Beyond oncology trials, this compound has been identified as a critical reagent in a non-cancer application: improving the efficiency of CRISPR/Cas9-mediated gene editing in primary human T-cells for adoptive cell therapy [2].

Detailed Experimental Protocol for TCR Knock-In

Objective: To enhance the efficiency of site-specific integration of a transgenic T-cell receptor (TCR) into the TCR α chain (TRAC) locus of primary human T-cells using CRISPR/Cas9, facilitated by this compound-mediated DNA-PK inhibition [2].

Materials:

- Primary Human T-cells: Isolated from peripheral blood.

- CRISPR/Cas9 System: Ribonucleoprotein (RNP) complex of Cas9 protein and sgRNA targeting the TRAC locus.

- Donor Template: AAV vector or plasmid DNA containing the transgenic TCR sequence flanked by homology arms.

- This compound: Reconstituted in DMSO.

- Culture Media: Appropriate GMP-compatible T-cell expansion media.

Method:

- T-cell Activation: Activate isolated primary human T-cells using anti-CD3/CD28 beads or similar activating agents.

- Electroporation: Electroporate the activated T-cells with the CRISPR/Cas9 RNP complex to introduce a double-strand break in the TRAC locus.

- This compound Treatment: Immediately following electroporation, add this compound to the culture media. The study used a concentration that "markedly increase[s] KI efficiency" and is GMP-compatible, though the exact concentration was not provided in the abstract [2]. Incubate the cells with the inhibitor for a defined period (exact timing to be determined from the full manuscript).

- Transduction: Deliver the donor template containing the transgenic TCR (e.g., via AAV transduction) during the this compound treatment window.

- Washout and Expansion: Remove the this compound-containing media, wash the cells, and transfer them to fresh expansion media.

- Quality Control: Assess the T-cell product for:

- Knock-in Efficiency: e.g., via flow cytometry or genomic PCR.

- Viability and Phenotype.

- Effector Function: e.g., cytokine production and tumor cell killing in vitro.

- Tumor Control: in vivo models.

Key Findings: The protocol concluded that this compound markedly increased knock-in efficiency without negatively impacting T-cell viability, phenotype, expansion, effector function, or tumor control capabilities, making it suitable for generating clinically relevant T-cell products [2].

Conclusion and Research Gaps

This compound has been evaluated in structured clinical trials with defined patient populations and dosing. Furthermore, its application as a DNA-PK inhibitor in CRISPR/Cas9 protocols presents a significant and promising non-oncological use in cell engineering [2].

Available data has limitations. Detailed in vitro protocols for cancer cell line studies using this compound—including specific concentrations, treatment durations, and assay readouts for proliferation or pathway inhibition—are not detailed in the searched clinical literature. Future research directions include combinatorial strategies to overcome parallel oncogenic signaling pathways and a deeper understanding of its role in high-grade malignancies [4].

References

- 1. Phase Ib/II Study of Enzalutamide with this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. DNA-dependent protein kinase inhibitors PI-103 and ... [sciencedirect.com]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 4. Phase II Study of this compound in Children and Young Adults ... [pmc.ncbi.nlm.nih.gov]

Samotolisib Application Notes and Protocols: Dosing, Efficacy, and Safety

Introduction to Samotolisib

This compound (also known as LY3023414) is an orally bioavailable, small-molecule inhibitor that competitively targets the ATP-binding site of key kinases. Its primary mechanism involves the dual inhibition of Class I PI3K isoforms and mTOR, which potentially offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to agents inhibiting only a single node. Furthermore, this compound also demonstrates inhibitory activity against DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks. This multi-targeted approach provides a dual antineoplastic mechanism: disrupting crucial pro-survival and proliferative signals while simultaneously impairing the cellular damage response machinery. [1] [2]

This compound Signaling Pathway and Mechanism of Action

The following diagram illustrates the core PI3K/AKT/mTOR pathway and the points of inhibition by this compound.

- Points of Inhibition: this compound directly inhibits Class I PI3K, preventing the conversion of PIP2 to PIP3. It also simultaneously inhibits both mTORC1 and mTORC2 complexes, unlike rapalogs which only inhibit mTORC1. Additionally, it targets DNA-PK, impairing the repair of DNA double-strand breaks. [1] [3] [2]

- Pathway Significance: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and is one of the most frequently dysregulated pathways in human cancer. Hyperactivation of this pathway, through mechanisms such as PIK3CA mutations or PTEN loss, is a common driver of oncogenesis and treatment resistance. [4]

Clinical Dosing and Response Data

Clinical trials have evaluated this compound both as a monotherapy and in combination with other agents across various cancer types. The tables below summarize the key dosing regimens and their associated efficacy and safety outcomes.

Table 1: this compound Monotherapy Dosing and Efficacy in Clinical Trials

| Trial Population | Recommended Phase II Dose | Schedule | Key Efficacy Findings | Study Identifier & Reference |

|---|---|---|---|---|

| Pediatric MATCH (Phase II) [3] | 115 mg/m²/dose | Twice daily, 28-day cycles | No objective responses or prolonged stable disease observed. 3-month PFS was 12%. | NCT03155620 |

| Adults with Advanced Cancers (Phase I) [2] | 200 mg (flat dose) | Twice daily | Established as the monotherapy maximum tolerated dose (MTD) for adults. | NCT02407054 |

Table 2: this compound in Combination Therapy Regimens

| Combination Partner | Cancer Type | Recommended Dose | Schedule | Key Efficacy Findings | Study Identifier |

|---|

| Enzalutamide [2] | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | this compound: 200 mg Enzalutamide: 160 mg | this compound: Twice daily Enzalutamide: Once daily | Significantly improved median rPFS vs. placebo/enzalutamide (10.2 vs. 5.5 months). Benefit was enriched in AR-v7 negative patients. | NCT02407054 | | Prexasertib [5] | Solid Tumors (including TNBC) | this compound: 150 mg Prexasertib: 105 mg/m² | this compound: Twice daily, continuously Prexasertib: IV, every 14 days | ORR was 25% in a TNBC expansion cohort. The combination was associated with significant hematologic toxicity. | NCT02124148 |

Table 3: Common Treatment-Related Adverse Events

| Adverse Event | Frequency in Combination with Prexasertib (n=53) [5] | Frequency in Pediatric Monotherapy (n=17) [3] | Grade & Management Notes |

|---|---|---|---|

| Leukopenia/Neutropenia | 94.3% | Not specified | High grade; requires monitoring and supportive care. |

| Thrombocytopenia | 62.3% | Not specified | Reported in the prexasertib combination. |

| Nausea | 52.8% | Not specified | Mostly low-grade. |

| Mucositis | Not specified | 1 DLT reported | A dose-limiting toxicity in a pediatric patient. |

| Pneumonitis | Not specified | 1 DLT reported | A dose-limiting toxicity in a pediatric patient. |

Detailed Experimental Protocols

Clinical Protocol: Combination Therapy with this compound and Enzalutamide

This protocol outlines the methodology from a phase Ib/II study in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior abiraterone. [2]

- 1. Objective: To evaluate the safety, pharmacokinetics, and efficacy of this compound in combination with enzalutamide.

- 2. Patient Population:

- Men ≥18 years with histologically confirmed mCRPC.

- Disease progression on prior abiraterone treatment.

- Surgical or medical castration with testosterone levels <50 ng/dL.

- ECOG Performance Status of 0 or 1.

- 3. Dosing Regimen:

- Phase Ib (Lead-in): this compound monotherapy (200 mg, twice daily) for one week, followed by combination with enzalutamide (160 mg, once daily) in 28-day cycles.

- Phase II (Randomized): Patients randomized to receive enzalutamide (160 mg once daily) plus either this compound (200 mg twice daily) or a matching placebo.

- 4. Assessments:

- Efficacy: Primary endpoint was progression-free survival (PFS) assessed by PCWG2 criteria. Radiographic PFS (rPFS) was a key secondary endpoint.

- Safety: Continuous monitoring for adverse events, graded according to NCI CTCAE.

- Pharmacokinetics (PK): Plasma sampling to determine this compound exposure levels and potential drug-drug interactions.

- Biomarkers: Exploratory analysis of AR-v7 status in circulating tumor cells and PTEN status in tumor tissue.

Clinical Protocol: Pediatric MATCH Monotherapy Subprotocol

This protocol describes the histology-agnostic phase II study of this compound in children and young adults with relapsed or refractory solid and CNS tumors harboring specific PI3K/mTOR pathway alterations. [3]

- 1. Objective: To determine the objective response rate and recommended pediatric phase II dose of this compound monotherapy.

- 2. Patient Population:

- Patients aged 1–21 years with relapsed or refractory solid tumors, CNS tumors, lymphomas, or histiocytic disorders.

- Tumors must harbor predefined activating alterations in the PI3K/mTOR pathway (e.g., in TSC1, TSC2, MTOR, PIK3CA, PTEN, PIK3R1) and lack concurrent activating alterations in the MAPK pathway.

- 3. Dosing and Escalation:

- A rolling-6 dose escalation design was used.

- Dose Level 1 (Starting Dose): 80 mg/m²/dose, twice daily.

- Dose Level 2 (RP2D): 115 mg/m²/dose, twice daily. This was determined to be the recommended phase II dose.

- Treatment was administered in 28-day cycles for up to 2 years in the absence of progression or unacceptable toxicity.

- 4. Assessments:

- Efficacy: Objective response rate was the primary endpoint, evaluated using radiographic criteria appropriate for the tumor type.

- Toxicity: Dose-limiting toxicities (DLTs) were defined during the first cycle of therapy.

- Pharmacokinetics: Optional plasma sampling was performed to characterize the drug's profile in pediatric patients.

Workflow for Patient Stratification and Treatment

The following diagram outlines the patient selection and treatment workflow from the Pediatric MATCH trial, which serves as a model for a biomarker-driven clinical study. [3]

Discussion and Conclusion

The clinical data reveals that this compound has a manageable but notable toxicity profile, with hematological toxicities being predominant when combined with a CHK1 inhibitor like prexasertib. [5] The promising efficacy signals observed in specific combinations, such as with enzalutamide in AR-v7 negative mCRPC, suggest that patient selection based on biomarkers is critical. [2] The lack of efficacy observed in the Pediatric MATCH trial, despite the presence of pathway alterations, underscores the complexity of the PI3K/mTOR pathway in cancer biology and indicates that mere pathway activation may be insufficient for predicting response to single-agent therapy in genomically complex malignancies. [3]

Future research should focus on:

- Identifying more robust predictive biomarkers beyond simple mutation presence.

- Exploring rational combination therapies to overcome intrinsic and acquired resistance, potentially by co-targeting parallel signaling pathways like the MAPK pathway.

- Optimizing dosing schedules and supportive care to mitigate toxicities, thereby improving the therapeutic window.

References

- 1. This compound [mycancergenome.org]

- 2. Phase Ib/II Study of Enzalutamide with this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Study of this compound in Children and Young Adults with... [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 5. Preclinical Evaluation and Phase Ib Study of Prexasertib, a ... [pubmed.ncbi.nlm.nih.gov]

Samotolisib in vivo mouse model administration

In Vivo Administration Protocol

The table below summarizes the key parameters for administering Samotolisib in a mouse model of Acute Liver Injury (ALI), as detailed in a 2021 study [1].

| Parameter | Specification |

|---|---|

| Study Objective | Investigate hepatoprotective effects in LPS-induced sepsis model [1] |

| Dosage | 5 mg/kg [1] |

| Route of Administration | Intraperitoneal (IP) injection [1] |

| Dosing Regimen | Preconditioning (administered prior to LPS challenge) [1] |

| Vehicle/Formulation | Information not specified in available source [1] |

| Model | C57BL/6 male mice (6-8 weeks old, 18-21 g) with LPS-induced ALI [1] |

Experimental Workflow

The following diagram illustrates the overall workflow and key findings from the cited in vivo study:

Mechanism of Action in the Studied Model

This compound is a dual PI3K/mTOR inhibitor that targets all Class I PI3K isoforms, mTORC1, and mTORC2 [2] [3]. In this specific liver injury model, its protective effect was linked to the inhibition of the caspase-11/GSDMD-mediated pyroptosis pathway [1]. The study proposed that this compound acts through the PI3K/AKT/mTOR signaling axis to activate the E3 ubiquitin ligase Nedd4, which then tags caspase-11 for ubiquitination and degradation, thereby reducing inflammatory cell death (pyroptosis) [1].

Practical Considerations for Researchers

- Formulation Gap: A significant limitation for protocol replication is the lack of a specified vehicle. In vivo studies often use co-solvents like PEG 400, cyclodextrins, or aqueous suspensions with stabilizers like methylcellulose.

- Clinical Dosing Reference: A pediatric phase II trial determined the Recommended Phase 2 Dose (RP2D) for this compound to be 115 mg/m²/dose administered orally twice daily [2]. This data can be useful for dose extrapolation in other models.

- Toxicity Profile: Be aware that dose-limiting toxicities in clinical trials have included mucositis and pneumonitis [2]. Hyperglycemia is a common class effect of PI3K/mTOR pathway inhibition and should be monitored [4] [5].

References

- 1. This compound Attenuates Acute Liver Injury Through ... [frontiersin.org]

- 2. Phase II Study of this compound in Children and Young Adults ... [pmc.ncbi.nlm.nih.gov]

- 3. Functional Assessments of Gynecologic Cancer Models ... [mdpi.com]

- 4. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of PI3K signaling in cancer metabolism and PI3K ... [tbcr.amegroups.org]

Application Notes: Samotolisib and Enzalutamide Combination Therapy for mCRPC

Introduction and Clinical Rationale

Metastatic castration-resistant prostate cancer (mCRPC) remains a challenging disease with limited treatment options after progression on first-line androgen receptor pathway inhibitors like abiraterone. A significant mechanism of resistance involves cross-talk between the androgen receptor (AR) signaling axis and the PI3K/AKT/mTOR pathway [1]. Samotolisib is a potent, dual inhibitor of PI3K/mTOR and DNA-dependent protein kinase (DNA-PK), which are implicated in prostate cancer progression and therapy resistance [1]. Preclinical studies demonstrated that combined inhibition of AR and PI3K/mTOR pathways causes tumor regression, providing a strong rationale for this combination therapy approach [1].

Clinical Trial Efficacy Data

The following table summarizes key efficacy outcomes from the phase II portion of the clinical trial (NCT02407054), which randomized 129 patients with mCRPC following progression on abiraterone to receive either enzalutamide plus this compound or enzalutamide plus placebo [1].

Table 1: Efficacy Outcomes from Phase II Study

| Endpoint | This compound/Enzalutamide Arm | Placebo/Enzalutamide Arm | P-value |

|---|---|---|---|

| Median PCWG2-PFS | 3.8 months | 2.8 months | 0.003 |

| Median Radiographic PFS (rPFS) | 10.2 months | 5.5 months | 0.03 |

| rPFS in AR-V7 Negative Patients | 13.2 months | 5.3 months | 0.03 |

Safety and Tolerability Profile

The phase Ib lead-in segment of the study, which involved 13 patients, established the recommended phase II dose and showed no dose-limiting toxicities [1]. The combination was generally well-tolerated, with manageable side effects. Pharmacokinetic analysis indicated that mean this compound exposures remained within the targeted range, despite a 35% decrease when co-administered with enzalutamide [1].

Biomarker Analysis and Patient Stratification

Exploratory biomarker analyses revealed that the clinical benefit of this compound and enzalutamide combination was enriched in specific patient subgroups, highlighting the importance of biomarker-driven patient selection [1].

Table 2: Biomarker Correlations with Treatment Response

| Biomarker Status | Observed Clinical Benefit |

|---|---|

| AR-V7 Negative | Significantly and clinically meaningful rPFS benefit (13.2 vs. 5.3 months). |

| PTEN Intact | Potential for enriched response (noted in study conclusions). |

Mechanism of Action and Resistance Pathways

The therapeutic rationale for this combination lies in targeting two key pathways implicated in mCRPC progression and treatment resistance. The diagram below illustrates the targeted signaling pathways and the mechanism of enzalutamide resistance.

Experimental Protocol Summary

This section outlines the core methodology from the phase Ib/II clinical trial (NCT02407054) that evaluated this compound plus enzalutamide [1].

Study Design

- Trial Type: Double-blind, placebo-controlled, randomized phase Ib/II study.

- Primary Endpoint (Phase II): Progression-free survival (PFS) assessed by Prostate Cancer Clinical Trials Working Group criteria (PCWG2).

- Secondary Endpoints: Included radiographic PFS (rPFS), overall response rate (ORR) by RECIST v1.1, time to PSA progression, and maximum PSA decline.

- Exploratory Endpoints: Biomarker analysis (AR-v7 status in circulating tumor cells, PTEN tumor status).

Patient Population

- Key Inclusion Criteria:

- Men ≥18 years with histologically/cytologically confirmed mCRPC.

- Disease progression on prior abiraterone treatment.

- Surgical or medical castration with testosterone <50 ng/dL.

- ECOG performance status of 0 or 1.

- Key Exclusion Criteria:

- Known brain metastases.

- Serious preexisting conditions (e.g., seizure history, uncontrolled hypertension).

- Prior treatments for CRPC requiring washout periods (e.g., 6 weeks for bicalutamide).

Dosing and Administration

- Phase Ib Lead-in: Patients received this compound monotherapy (200 mg twice daily) for one week, followed by combination with enzalutamide (160 mg once daily) in 28-day cycles.

- Phase II Randomized Phase:

- Intervention Arm: Enzalutamide 160 mg once daily + this compound 200 mg twice daily.

- Control Arm: Enzalutamide 160 mg once daily + Placebo twice daily.

- Treatment Duration: Continued until disease progression, death, unacceptable adverse events, or other withdrawal criteria were met.

Pharmacokinetic Assessment

- This compound exposures were monitored in the phase Ib segment.

- A 35% decrease in this compound exposure was observed when co-administered with enzalutamide, but levels remained within the targeted therapeutic range [1].

Biomarker Assessment Methods

- AR-v7 Status: Detected in circulating tumor cells.

- PTEN Status: Evaluated in tumor tissue.

Conclusion and Clinical Implications

The combination of this compound and enzalutamide represents a promising therapeutic strategy for patients with mCRPC who have progressed on abiraterone. The significant improvement in PFS and rPFS, coupled with a tolerable safety profile, supports further clinical development of this combination. The enhanced efficacy observed in AR-V7 negative patients underscores the importance of biomarker-driven patient selection and suggests a potential role for this combination in overcoming resistance mediated by PI3K/mTOR pathway activation. Future research should focus on validating these findings in larger, confirmatory trials and further refining patient selection biomarkers.

References

Samotolisib metastatic castration-resistant prostate cancer clinical trials

Samotolisib Mechanism of Action and Signaling Pathways

This compound (LY3023414) is a potent, ATP-competitive small-molecule inhibitor that targets key signaling nodes in cancer progression. Its primary mechanism involves dual inhibition of the PI3K/mTOR pathway and DNA-dependent protein kinase (DNA-PK) [1].

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling axis frequently activated in prostate cancer, influencing cell survival, proliferation, and metabolism [2]. Concurrently, DNA-PK is a key enzyme in DNA repair, whose upregulation is associated with aggressive disease and therapy resistance [1]. In prostate cancer, DNA-PK also functions as a coregulator of the androgen receptor (AR), promoting double-strand break repair. Simultaneous inhibition of these pathways with this compound, in combination with AR-targeted therapy like enzalutamide, presents a rational strategy to overcome treatment resistance in mCRPC [1].

The diagram below illustrates these key signaling pathways and this compound's mechanism of action.

Diagram 1: this compound inhibits multiple key pathways in mCRPC. It directly targets Class I PI3K isoforms, mTOR complexes, and DNA-PK, thereby suppressing signals for cell survival, proliferation, and DNA repair that drive tumor growth and therapy resistance. The pathway crosstalk between DNA-PK and AR highlights a potential mechanism for combination therapy synergy [1].

Clinical Trial Efficacy and Safety Data

The following table summarizes efficacy and safety outcomes from a phase Ib/II clinical trial (NCT02407054) investigating this compound plus enzalutamide in patients with mCRPC who had progressed on prior abiraterone therapy [1].

Table 1: Efficacy and Safety Outcomes from Phase Ib/II Trial (NCT02407054) [1]

| Outcome Measure | This compound + Enzalutamide | Placebo + Enzalutamide | P-value |

|---|---|---|---|

| Median PCWG2-PFS (months) | 3.8 | 2.8 | 0.003 |

| Median rPFS (months) | 10.2 | 5.5 | 0.03 |

| rPFS in AR-V7 Negative Patients (months) | 13.2 | 5.3 | 0.03 |

| Dose-Limiting Toxicities (Phase Ib) | Not Reported | N/A | - |

Key Findings:

- Efficacy: The combination of this compound and enzalutamide significantly improved both primary endpoint progression-free survival (PFS) and secondary endpoint radiographic PFS (rPFS) compared to enzalutamide alone [1].

- Biomarker Analysis: An exploratory analysis revealed a pronounced rPFS benefit in patients without the androgen receptor splice variant 7 (AR-V7), suggesting AR-V7 status may be a predictive biomarker for treatment response [1].

- Safety: The phase Ib lead-in segment established the combination's safety profile, with no dose-limiting toxicities observed. This compound exposures remained within the targeted range, supporting the 200 mg twice-daily dose for phase II [1].

Comparative Analysis of PI3K/mTOR Inhibitors

This compound is one of several inhibitors targeting the PI3K/AKT/mTOR pathway under investigation. The table below compares it with other relevant agents based on available data.

Table 2: Comparison of PI3K/mTOR Pathway Inhibitors in Prostate Cancer Context

| Inhibitor Name | Primary Targets | Key Context in Prostate Cancer | Development Status for mCRPC |

|---|---|---|---|

| This compound (LY3023414) | PI3K, mTOR (dual), DNA-PK | Significantly improved rPFS in combo with enzalutamide post-abiraterone [1]. | Phase II (completed) |

| Gedatolisib | Pan-PI3K, mTORC1/2 (multi-node) | Preclinically more potent than single-node inhibitors; circumvents PTEN-dependent resistance [3]. | Phase 1/2 (ongoing, combo with darolutamide) |

| Ipatasertib | AKT | Phase III showed improved rPFS in combo with abiraterone in mCRPC patients with PTEN loss [1]. | Approved in some regions |

| Everolimus | mTORC1 | Single-node inhibitor; feedback relief can limit efficacy [3]. | Investigational |

Interpretation: This comparison highlights different strategic approaches: This compound offers a unique dual PI3K/mTOR and DNA-PK inhibition profile, while gedatolisib represents a potent multi-node PI3K/mTOR inhibitor. Preclinical evidence suggests that simultaneously blocking multiple nodes in the PI3K/AKT/mTOR pathway may be more effective than selective single-node inhibition and could help overcome resistance mechanisms, such as those mediated by PTEN loss [3].

Proposed Experimental Protocol for In Vitro Analysis

This protocol outlines a methodology to assess the combinatorial effect of this compound and enzalutamide on prostate cancer cell functions, providing a framework for translational research.

1. Cell Line Selection and Preparation

- Select a panel of human mCRPC cell lines with varying PTEN and PIK3CA status (e.g., PTEN null, PIK3CA mutant, PTEN/PIK3CA wild-type) to model genetic heterogeneity [3].

- Maintain cells in recommended media under standard conditions (37°C, 5% CO₂). For combination experiments, use androgen-depleted media to mimic the castration-resistant environment.

2. Drug Preparation and Treatment Conditions

- Prepare stock solutions of this compound and enzalutamide in DMSO. Aliquot and store at -20°C.

- Design a matrix of treatment conditions:

- Vehicle control (DMSO)

- This compound monotherapy (e.g., 0.1 µM to 10 µM)

- Enzalutamide monotherapy (e.g., 10 µM)

- Combination therapy (this compound + enzalutamide across the same concentration range)

- Use a minimum of three biological replicates per condition.

3. Functional and Metabolic Assays

- Cell Viability and Proliferation: Seed cells in 96-well plates. After 72-hour drug treatment, measure viability using a resazurin-based assay. Read fluorescence (Ex 560 nm/Em 590 nm) [3].

- Clonogenic Survival Assay: Seed a low density of cells and treat with drugs for 10-14 days. Fix and stain colonies with crystal violet; count colonies >50 cells.

- Metabolic Analysis (Seahorse Assay): In a specialized plate, treat cells and measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively [3].

- Western Blot Analysis: After 24-hour treatment, lyse cells and analyze proteins (e.g., p-AKT Ser473, total AKT, p-S6, AR, PARP) to confirm pathway inhibition and apoptosis.

4. Data Analysis

- Calculate IC₅₀ values for this compound using non-linear regression from viability data.

- Analyze combination index (CI) using the Chou-Talalay method to determine synergism (CI<1), additive effect (CI=1), or antagonism (CI>1).

- Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups against controls and monotherapies.

The experimental workflow for this protocol is summarized below.

Diagram 2: Experimental workflow for in vitro analysis of this compound and enzalutamide combination therapy in prostate cancer (PCa) cell models, incorporating functional and metabolic assays to comprehensively evaluate treatment effects [3].

Future Research Directions and Conclusions

Clinical evidence supports the potential of this compound and enzalutamide combination therapy for mCRPC patients, particularly those who are AR-V7 negative. Future work should focus on:

- Biomarker Validation: Prospective validation of AR-V7 and PTEN status as predictive biomarkers for patient selection is crucial for maximizing clinical benefit [1].

- Mechanistic Studies: Further investigation into the crosstalk between DNA-PK inhibition and AR signaling, and how this interaction overcomes enzalutamide resistance [1].

- Novel Combinations: Exploring this compound with other emerging agent classes, such as CDK4/6 inhibitors or novel AR degraders, could address broader resistance mechanisms.